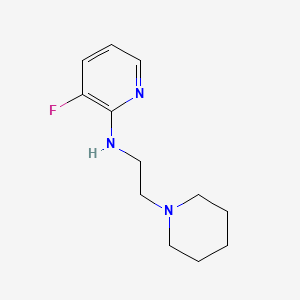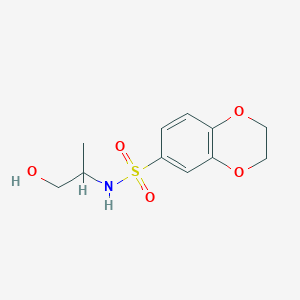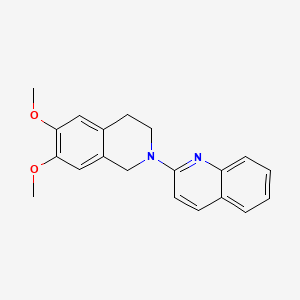![molecular formula C12H16N4 B7556387 N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline](/img/structure/B7556387.png)
N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline, also known as DMMA, is a chemical compound that has been extensively studied for its potential use in scientific research. DMMA is a triazole-based compound that has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline is not fully understood. However, it is believed that N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline exerts its biological activities through the inhibition of key enzymes and proteins in various biological pathways.
Biochemical and Physiological Effects:
N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial and antifungal properties, which make it a potential candidate for the development of new antibiotics and antifungal agents. N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline has also been shown to have anticancer properties, which make it a potential candidate for the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline is its ability to selectively inhibit key enzymes and proteins in various biological pathways. This makes it a potential candidate for the development of new drugs that target specific biological pathways. However, one of the limitations of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline is its potential toxicity. Further studies are needed to determine the safety and efficacy of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline in vivo.
Orientations Futures
There are several future directions for the study of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline. One potential direction is the development of new antimicrobial and antifungal agents based on the structure of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline. Another potential direction is the development of new cancer therapies based on the anticancer properties of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline. Additionally, further studies are needed to determine the safety and efficacy of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline in vivo, which could lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline can be synthesized through a multistep process that involves the reaction of 2-methylaniline with 4,5-dimethyl-1,2,4-triazole-3-thiol in the presence of a base. The resulting product is then purified through column chromatography to obtain N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline in its pure form.
Applications De Recherche Scientifique
N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline has been extensively studied for its potential use in scientific research. It has been shown to have various biological activities, including antimicrobial, antifungal, and anticancer properties. N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propriétés
IUPAC Name |
N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-9-6-4-5-7-11(9)13-8-12-15-14-10(2)16(12)3/h4-7,13H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRZMKLGTLWPHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC2=NN=C(N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1h-Indazole-5-carboxamide,n-[1-(hydroxymethyl)propyl]-](/img/structure/B7556321.png)

![3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7556337.png)


![1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol](/img/structure/B7556370.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline](/img/structure/B7556381.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline](/img/structure/B7556386.png)

![2-[1-(oxolan-2-yl)ethylamino]-N-phenylacetamide](/img/structure/B7556392.png)
![N-[(6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556399.png)
![4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7556405.png)